An In-depth Technical Guide to N-Allyl-2,2,2-trifluoroacetamide
An In-depth Technical Guide to N-Allyl-2,2,2-trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-2,2,2-trifluoroacetamide, identified by the CAS number 383-65-3 , is a synthetic organic compound of significant interest in the fields of pharmaceutical and agrochemical development.[1] Its unique molecular structure, featuring a reactive allyl group and an electron-withdrawing trifluoroacetamide moiety, makes it a versatile intermediate for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and safety information.
Chemical and Physical Properties
N-Allyl-2,2,2-trifluoroacetamide is a colorless to light yellow liquid.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 383-65-3 | [1][2][3][4] |
| Molecular Formula | C₅H₆F₃NO | [1][2] |
| Molecular Weight | 153.1 g/mol | [1][3] |
| Boiling Point | 139-140 °C | [1][2] |
| Density | 1.191 g/cm³ | [1][2] |
| Flash Point | 48 °C | [1][2] |
| Refractive Index | 1.369 | [1] |
| pKa (Predicted) | 11.10 ± 0.46 | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
| Physical Form | Liquid | [3] |
| Purity | Typically ≥97% | [3] |
Synthesis of N-Allyl-2,2,2-trifluoroacetamide
The synthesis of N-Allyl-2,2,2-trifluoroacetamide can be achieved through the acylation of allylamine with a trifluoroacetylating agent, such as methyl trifluoroacetate or trifluoroacetic anhydride. The following is a representative experimental protocol.
Experimental Protocol: Acylation of Allylamine
Materials:
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Allylamine
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Methyl trifluoroacetate (or Trifluoroacetic anhydride)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Inert gas (e.g., Nitrogen, Argon)
Procedure:
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In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve allylamine in the anhydrous solvent.
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Cool the solution to 0°C using an ice bath.
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Slowly add the trifluoroacetylating agent (e.g., methyl trifluoroacetate) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography).
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Upon completion, quench the reaction by the slow addition of water.
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Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude N-Allyl-2,2,2-trifluoroacetamide by vacuum distillation to obtain a colorless liquid.
Caption: Synthesis workflow for N-Allyl-2,2,2-trifluoroacetamide.
Applications in Synthesis
N-Allyl-2,2,2-trifluoroacetamide is a valuable building block in organic synthesis due to the distinct reactivity of its functional groups. The allyl group can participate in a variety of reactions, including:
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Allylation: The addition of the allyl group to other molecules.[1]
-
Nucleophilic Substitution: The displacement of a leaving group by the allyl moiety.[1]
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Cycloaddition Reactions: The formation of cyclic compounds.
The trifluoroacetamide group provides unique chemical and physical properties to the molecule and its derivatives.[1] This compound serves as a key intermediate in the production of various pharmaceuticals and agrochemicals, such as pesticides and herbicides.[1]
Safety Information
It is important to handle N-Allyl-2,2,2-trifluoroacetamide with appropriate safety precautions. The following table summarizes the available hazard information.
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [3] |
| Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [3] |
Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
Logical Relationship Diagram
The following diagram illustrates the relationship between the starting materials, key reaction steps, and the final product in the synthesis of N-Allyl-2,2,2-trifluoroacetamide.
Caption: Logical flow of the synthesis of N-Allyl-2,2,2-trifluoroacetamide.

